molecular formula C6H7NOS B1288546 1-(2-Methylthiazol-5-yl)ethanone CAS No. 43040-02-4

1-(2-Methylthiazol-5-yl)ethanone

Cat. No. B1288546
CAS RN: 43040-02-4
M. Wt: 141.19 g/mol
InChI Key: ANUKYNIYGCGGNK-UHFFFAOYSA-N
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Description

Synthesis Analysis

A simple and efficient method of synthesis of 1-[5-(4-methylthiazol-5-yl)-2-phenyl-1,3,4-oxadiazol-3(2H)-yl]ethanone from (E)-N′-benzylidene-4-methylthiazole-5-carbohydrazides and acetic anhydride has been developed . The structures of the synthesized compounds have been confirmed by IR, 1H and 13C NMR, and mass spectra .


Molecular Structure Analysis

The molecular formula of 1-(2-Methylthiazol-5-yl)ethanone is C6H7NOS . The InChI code is 1S/C6H7NOS/c1-4(8)6-3-7-5(2)9-6/h3H,1-2H3 .


Chemical Reactions Analysis

The compound is involved in various chemical reactions. For instance, a protocol for the syntheses of a series of new derivatives of 1-[5-(4-methylthiazol-5-yl)-2-phenyl-1,3,4-oxadiazol-3(2H)-yl]ethanone has been developed . Initially, ethyl-4-methylthiazole-5-carboxylate was reacted with hydrazine hydrate in ethanol to produce 4-methylthiazole-5-carbohydrazide .


Physical And Chemical Properties Analysis

The molecular weight of 1-(2-Methylthiazol-5-yl)ethanone is 141.19 . It is a solid at room temperature . The compound should be stored in a sealed container in a dry environment at 2-8°C .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives, which include “1-(2-Methylthiazol-5-yl)ethanone”, have been found to exhibit antioxidant properties . Antioxidants are crucial in the medical field as they can protect the body from damage caused by harmful molecules called free radicals.

Analgesic and Anti-inflammatory Activities

Some compounds related to the thiazole ring have shown significant analgesic and anti-inflammatory activities . This suggests that “1-(2-Methylthiazol-5-yl)ethanone” could potentially be used in the development of new pain relief and anti-inflammatory drugs .

Antimicrobial and Antifungal Activities

Thiazole derivatives have demonstrated antimicrobial and antifungal properties . In fact, specific derivatives of “1-(2-Methylthiazol-5-yl)ethanone” have shown high activity against Salmonella abony , indicating potential use in the treatment of bacterial and fungal infections.

Antiviral Activity

Compounds related to the thiazole ring have also been found to possess antiviral properties . This suggests that “1-(2-Methylthiazol-5-yl)ethanone” could be used in the development of new antiviral drugs.

Neuroprotective Activity

Thiazole derivatives have shown neuroprotective effects . This indicates that “1-(2-Methylthiazol-5-yl)ethanone” could potentially be used in the treatment of neurological disorders.

Antitumor and Cytotoxic Activities

Thiazole derivatives have demonstrated antitumor and cytotoxic activities . A series of imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides, which are related to “1-(2-Methylthiazol-5-yl)ethanone”, have shown cytotoxicity activity on three human tumor cell lines . This suggests potential applications in cancer treatment.

Anticonvulsant Activity

Thiazole derivatives have been found to possess anticonvulsant properties . This suggests that “1-(2-Methylthiazol-5-yl)ethanone” could be used in the development of new anticonvulsant drugs.

Diuretic Activity

Compounds related to the thiazole ring have shown diuretic properties . This indicates that “1-(2-Methylthiazol-5-yl)ethanone” could potentially be used in the treatment of conditions that cause fluid retention.

Safety and Hazards

The compound has several hazard statements including H302-H312-H315-H319-H332-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The results of in vitro and in silico studies suggest that thiazole and oxadiazole incorporated heterocycles can match the structural requirements for further development of novel therapeutic agents . This indicates a promising future direction for the development of new drugs based on 1-(2-Methylthiazol-5-yl)ethanone.

properties

IUPAC Name

1-(2-methyl-1,3-thiazol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NOS/c1-4(8)6-3-7-5(2)9-6/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANUKYNIYGCGGNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(S1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of the product of Example 151B (14.5 g, 88 mmol) in acetone (220 mL) was added thioacetamide (6.6 g, 88 mmol) and stirred overnight. The solid was filtered to give the title compound as the hydrogen bromide salt. 1H NMR (300 MHz, DMSO-d6) δ ppm 2.54 (s, 3 H) 2.71 (s, 3 H) 8.46 (s, 1 H). MS (DCI) m/z 142 (M+H)+.
Name
product
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One

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